molecular formula C14H20N2O4 B12772235 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester CAS No. 6245-02-9

5-(2-(Diethylamino)acetamido)salicylic acid methyl ester

Cat. No.: B12772235
CAS No.: 6245-02-9
M. Wt: 280.32 g/mol
InChI Key: CGNCROPFTZJYCW-UHFFFAOYSA-N
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Description

5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of salicylic acid, which is known for its applications in pharmaceuticals, particularly as an anti-inflammatory agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester typically involves the acylation of 5-amino salicylic acid with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diethylamino)acetamido)salicylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Diethylamino)acetamido)salicylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester involves its interaction with specific molecular targets, such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is unique due to its specific diethylaminoacetamido group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylic acid derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

6245-02-9

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 5-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate

InChI

InChI=1S/C14H20N2O4/c1-4-16(5-2)9-13(18)15-10-6-7-12(17)11(8-10)14(19)20-3/h6-8,17H,4-5,9H2,1-3H3,(H,15,18)

InChI Key

CGNCROPFTZJYCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC

Origin of Product

United States

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